molecular formula C8H17NO5 B113105 2-Aminohexan-1-OL oxalate CAS No. 855917-72-5

2-Aminohexan-1-OL oxalate

Cat. No.: B113105
CAS No.: 855917-72-5
M. Wt: 207.22 g/mol
InChI Key: GXWZDFSXBYINCU-UHFFFAOYSA-N
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Description

2-Aminohexan-1-OL oxalate is a chemical compound with the molecular formula C8H17NO5 and a molecular weight of 207.22 g/mol It is a derivative of hexanol, where an amino group is attached to the second carbon atom, and it is combined with oxalic acid to form the oxalate salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminohexan-1-OL oxalate typically involves the reaction of 2-aminohexanol with oxalic acid. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the formation of the oxalate salt. The reaction can be represented as follows:

2-Aminohexanol+Oxalic acid2-Aminohexan-1-OL oxalate\text{2-Aminohexanol} + \text{Oxalic acid} \rightarrow \text{this compound} 2-Aminohexanol+Oxalic acid→2-Aminohexan-1-OL oxalate

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Aminohexan-1-OL oxalate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxalate salt can be reduced to yield the free amine and alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of free amine and alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Aminohexan-1-OL oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biochemical pathways involving amino alcohols.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminohexan-1-OL oxalate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

    2-Aminohexanol: The free amine form without the oxalate salt.

    Hexanol: The parent alcohol without the amino group.

    2-Aminohexanoic acid: The carboxylic acid derivative.

Uniqueness: 2-Aminohexan-1-OL oxalate is unique due to the presence of both an amino group and an oxalate salt, which imparts distinct chemical and physical properties

Biological Activity

2-Aminohexan-1-OL oxalate, with the CAS number 855917-72-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and implications in health and disease, particularly focusing on its role in oxalate metabolism and related conditions.

Chemical Structure and Synthesis

This compound is a derivative of 2-aminohexanol, formed through the reaction with oxalic acid. The molecular formula is C8H15N·C2H2O4, indicating it consists of an amino alcohol and oxalic acid moiety.

Synthesis Pathway

The synthesis typically involves:

  • Reactants : 2-aminohexanol and oxalic acid.
  • Reaction Conditions : The reaction is generally carried out under controlled temperature and pH to ensure complete conversion to the oxalate salt.

The biological activity of this compound primarily revolves around its interaction with metabolic pathways involving oxalate. It is hypothesized to influence the biosynthesis of oxalate through modulation of key enzymes involved in its metabolism.

  • Oxalate Metabolism : In humans, oxalate is primarily produced in the liver from glyoxylate. Enzymes such as alanine-glyoxylate aminotransferase (AGT) play a crucial role in this conversion. Disruption in these pathways can lead to conditions like primary hyperoxaluria, characterized by excessive urinary oxalate excretion and kidney stone formation .
  • Potential Therapeutic Effects : Research indicates that compounds affecting oxalate levels may have therapeutic potential in managing kidney stone disease. For instance, studies have shown that targeting androgen receptors can modulate oxalate biosynthesis and reduce calcium oxalate (CaOx) crystal formation .

Kidney Stone Formation

A significant area of research regarding this compound is its link to kidney stone formation:

  • Study Findings : A study highlighted that dietary oxalates contribute to kidney stone formation by increasing urinary oxalate levels. This suggests that compounds like this compound could modulate these effects by influencing metabolic pathways .
StudyFindings
PMC6459305Dietary oxalates influence kidney stone formation; further investigation needed on metabolic impacts.
Frontiers in MedicineOxalates promote CaOx crystal formation; targeting metabolic pathways may offer therapeutic avenues.

Research Findings

Recent research has focused on the degradation of dietary oxalates and their impact on health:

  • Lactic Acid Bacteria : Studies have shown that specific strains such as Lactobacillus acidophilus can degrade dietary oxalates effectively, reducing their absorption and potential toxicity . This suggests a possible intervention strategy for conditions related to high oxalate levels.

Properties

IUPAC Name

2-aminohexan-1-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.C2H2O4/c1-2-3-4-6(7)5-8;3-1(4)2(5)6/h6,8H,2-5,7H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWZDFSXBYINCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CO)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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